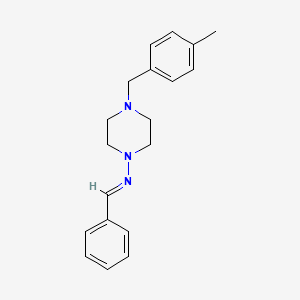
5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C15H13BrCl3N3O2S This compound is notable for its unique structure, which includes a furan ring, a bromine atom, and a trichloromethyl group
Preparation Methods
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the furan ring is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the trichloromethyl group: This step involves the reaction of the furan derivative with trichloromethyl reagents under controlled conditions.
Formation of the thioureido group: This is achieved by reacting the intermediate with thiourea derivatives.
Chemical Reactions Analysis
5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide include:
5-Bromo-N-(2,2,2-trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)furan-2-carboxamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
5-Bromo-1,2,3-trichlorobenzene: This compound is used as an intermediate in the synthesis of other organic molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303062-00-2 |
|---|---|
Molecular Formula |
C16H15BrCl3N3O2S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-[(2,4-dimethylphenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrCl3N3O2S/c1-8-3-4-10(9(2)7-8)21-15(26)23-14(16(18,19)20)22-13(24)11-5-6-12(17)25-11/h3-7,14H,1-2H3,(H,22,24)(H2,21,23,26) |
InChI Key |
VUHSOGWWWWTUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B11990025.png)

![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990035.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)

![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate](/img/structure/B11990084.png)
![2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11990088.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B11990090.png)
![(2E)-5-(4-methoxybenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11990092.png)
